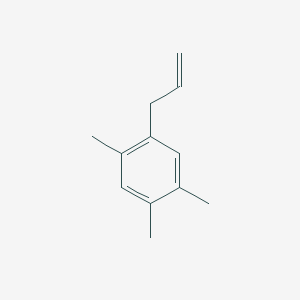

3-(2,4,5-Trimethylphenyl)-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

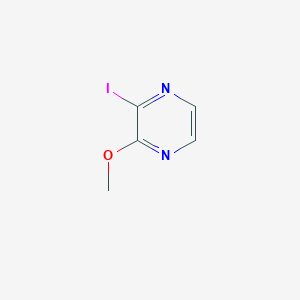

Synthesis Analysis

The synthesis of organic compounds with complex phenyl groups is a common theme in the papers. For instance, the synthesis of 1-(2,4,6-tri-t-butylphenyl)-3-phenyl-1-phosphaallenes is described, involving reactions with t-butyllithium and chlorotrimethylsilane . Similarly, the synthesis of various thiophenes and didehydrothiophene is achieved through multiple routes, including 1,3-dipolar cycloaddition and palladium-catalyzed cross-coupling reactions . These methods could potentially be adapted for the synthesis of "3-(2,4,5-Trimethylphenyl)-1-propene" by choosing appropriate starting materials and reaction conditions.

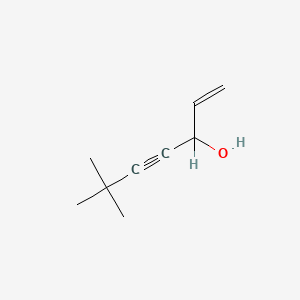

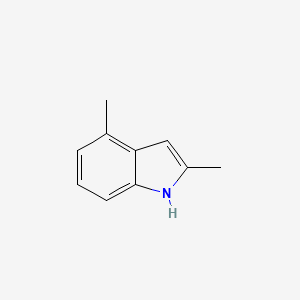

Molecular Structure Analysis

X-ray crystallography is a common tool used to confirm the molecular structure of synthesized compounds. For example, the molecular structure of a phosphaallene compound was confirmed using this technique . Similarly, the structure of various synthesized compounds, such as (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was confirmed by IR and single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of "3-(2,4,5-Trimethylphenyl)-1-propene" once synthesized.

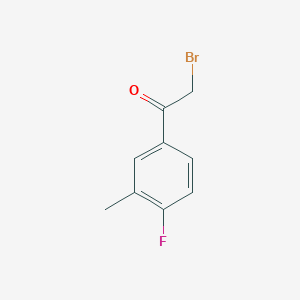

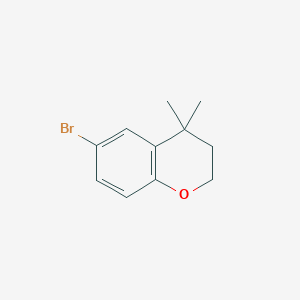

Chemical Reactions Analysis

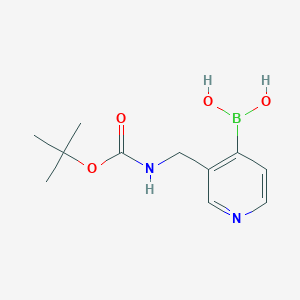

The papers describe various chemical reactions, including Claisen-Schmidt condensation reactions , and transformations involving organoboroxines and stannylthiophenes . These reactions are indicative of the types of chemical transformations that phenylpropene derivatives might undergo, such as electrophilic additions or substitutions, which could be relevant for "3-(2,4,5-Trimethylphenyl)-1-propene".

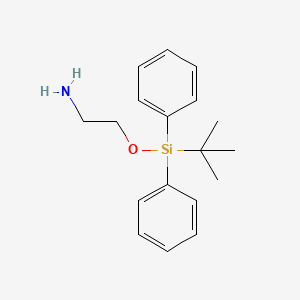

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often characterized by spectroscopic methods. For instance, FT-IR, NMR, and UV-visible spectral studies are used to characterize compounds and confirm their structures . Theoretical methods like density functional theory (DFT) are also employed to predict and analyze the spectroscopic properties . These methods would be useful in determining the properties of "3-(2,4,5-Trimethylphenyl)-1-propene", such as its reactivity, stability, and electronic properties.

Applications De Recherche Scientifique

Polymer Synthesis and Material Science

One notable application of derivatives related to 3-(2,4,5-Trimethylphenyl)-1-propene is in polymer synthesis. For instance, a study by Tuba et al. (2014) discusses the one-pot synthesis of poly(vinyl alcohol) copolymers via ruthenium-catalyzed equilibrium ring-opening metathesis polymerization. This process involves hydroxyl functionalized cyclopentene and heptadiene, using a metathesis catalyst, to produce well-defined copolymers with potential applications in material science Tuba, R., Al‐Hashimi, M., Bazzi, H. S., & Grubbs, R. (2014). Macromolecules, 47(23), 8190-8195.

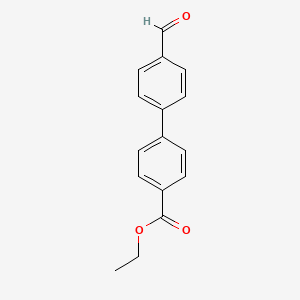

Organic Synthesis

In organic synthesis, Ito et al. (2005) presented an efficient method for synthesizing 1-(2,4,6-Tri-t-butylphenyl)-3-phenyl-1-phosphaallenes from dibromophosphaethene. This study highlights the versatility of trimethylphenyl derivatives in synthesizing complex organic compounds, which could be valuable in pharmaceutical and material science applications Ito, S., Sekiguchi, S., Freytag, M., & Yoshifuji, M. (2005). Bulletin of the Chemical Society of Japan, 78(7), 1142-1144.

Atmospheric Chemistry

Research on the kinetics of gas-phase reactions of OH radicals with a series of trimethylphenols, including 2,4,5-trimethylphenol, provides insight into the atmospheric chemistry and environmental fate of these compounds. Bejan et al. (2012) investigated these reactions, offering valuable data on the atmospheric lifetimes and reactivity trends of trimethylphenols, which are structurally similar to 3-(2,4,5-Trimethylphenyl)-1-propene Bejan, I., Schürmann, A., Barnes, I., & Benter, T. (2012). International Journal of Chemical Kinetics, 44(2), 117-124.

Catalysis

In catalysis, Trost et al. (2007) described the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, showcasing the potential of trimethylphenyl derivatives in facilitating catalytic processes to produce heterocycles with high yields and enantioselectivity. This research underscores the role of these compounds in developing new catalytic methods for synthesizing optically active molecules Trost, B., Silverman, S., & Stambuli, J. (2007). Journal of the American Chemical Society, 129(41), 12398-12399.

Environmental Chemistry

The study of trimethyldibenzothiophenes (TMDBTs) in sediments, as discussed by Li et al. (2013), reveals the application of trimethylphenyl derivatives in understanding petroleum geochemistry and environmental chemistry. The research focuses on the maturity indicators of sediments, providing insights into the geochemical processes affecting organic compounds in natural environments Li, M., Zhong, N., Shi, S., Zhu, L., & Tang, Y.-j. (2013). Fuel, 103, 299-307.

Orientations Futures

Propriétés

IUPAC Name |

1,2,4-trimethyl-5-prop-2-enylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-5-6-12-8-10(3)9(2)7-11(12)4/h5,7-8H,1,6H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRXTPCHUMMTPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CC=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505910 |

Source

|

| Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4,5-Trimethylphenyl)-1-propene | |

CAS RN |

58474-27-4 |

Source

|

| Record name | 1,2,4-Trimethyl-5-(prop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.